![molecular formula C13H12N2O6 B2988719 4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid CAS No. 892293-14-0](/img/structure/B2988719.png)
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is an intricate organic compound. This structure belongs to the class of compounds known as quinazolines. They are composed of a quinazoline ring system fused with other molecular groups. This compound is particularly interesting due to its diverse functionalities and potential for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of the Quinazoline Core: The quinazoline core can be synthesized through condensation reactions. For instance, one can begin with 2-aminobenzamide and a suitable aldehyde under acidic or basic conditions.
Step 2 Formation of the Dioxolo Ring: Using appropriate dioxolane derivatives, such as ethylene glycol, the dioxolo ring can be formed through a cyclization reaction.
Step 3 Introduction of the Butanoic Acid Moiety: The addition of the butanoic acid group often involves esterification followed by hydrolysis.
Industrial Production Methods
For industrial production, large-scale synthetic methodologies are employed. They typically involve continuous-flow reactors for higher yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate these reactions, ensuring a sustainable and cost-effective process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the dioxolane ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, reducing it to more saturated cyclic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogenation using hydrogen gas and a metal catalyst, like palladium on carbon.
Substituents: Halides like chlorine or bromine can be used in substitution reactions.
Major Products
Depending on the reaction, products can include quinone derivatives (oxidation), amines (reduction), and halogenated compounds (substitution).
科学的研究の応用
Chemistry
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid serves as a building block for synthesizing other complex organic molecules, acting as an intermediate in multi-step synthesis.
Biology
In biological studies, this compound is explored for its potential inhibitory activity against specific enzymes or as a fluorescent probe due to its unique ring system.
Medicine
Industry
The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its stable and functional moieties.
作用機序
This compound exerts its effects primarily through its interactions with specific molecular targets. The quinazoline ring system allows it to bind to enzymes or receptors, inhibiting or modifying their activity. The exact pathways involved can include enzyme inhibition or receptor modulation, leading to altered cellular processes.
類似化合物との比較
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is unique due to its fused dioxolo and quinazoline rings.
Similar Compounds
Quinazoline: Basic structure without the fused dioxolo ring.
Phthalazine: Similar in structure but differs in the positioning of nitrogen atoms.
Pteridine: Another fused ring system with different biological activities.
This compound stands out due to its combined properties of stability and reactivity, making it a versatile compound in multiple scientific domains.
特性
IUPAC Name |
4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMLPMTMHSYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
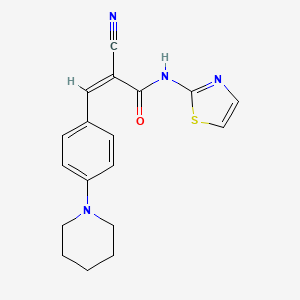
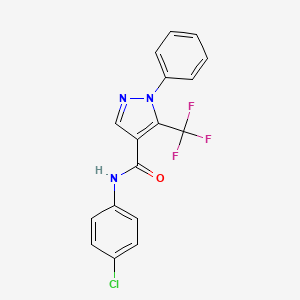
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)
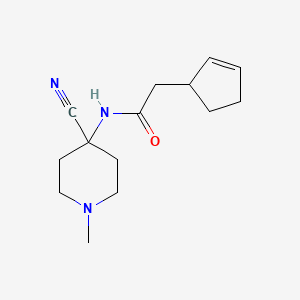

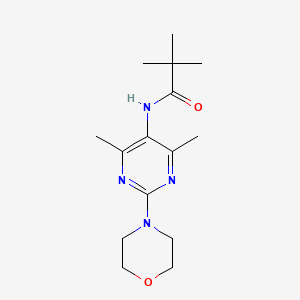
![6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2988648.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2988649.png)

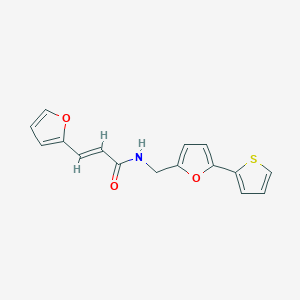
![3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2988653.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)
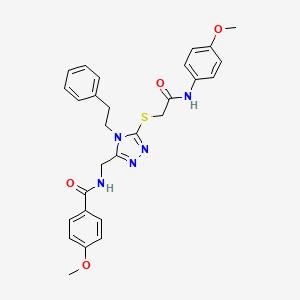
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)
